molecular formula C16H14FN3 B11363926 9-(3-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

9-(3-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

Cat. No.: B11363926
M. Wt: 267.30 g/mol
InChI Key: YNIUPNXPIOBQPI-UHFFFAOYSA-N
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Description

9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of 9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole typically involves the condensation of 1,2-phenylenediamine with 3-fluorobenzyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles (ZnO-NP) to enhance the yield and efficiency . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole is unique due to the presence of the 3-fluorobenzyl group, which imparts specific electronic and steric properties. This makes it more effective in certain biological applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H14FN3/c17-13-5-3-4-12(10-13)11-20-15-7-2-1-6-14(15)19-9-8-18-16(19)20/h1-7,10H,8-9,11H2

InChI Key

YNIUPNXPIOBQPI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC(=CC=C4)F

Origin of Product

United States

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